4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide
Description
The compound 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a pyrazoline derivative characterized by a central dihydro-1H-pyrazol-1-yl core substituted with two 4-bromophenyl groups. Pyrazoline derivatives are widely studied for applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,4-dichlorophenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2Cl2N3O2/c26-17-5-1-15(2-6-17)22-14-23(16-3-7-18(27)8-4-16)32(31-22)25(34)12-11-24(33)30-21-10-9-19(28)13-20(21)29/h1-10,13,23H,11-12,14H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMEBPBRQDPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a synthetic derivative of pyrazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The key steps often include:
- Formation of the Pyrazole Ring : Utilizing 4-bromophenyl hydrazine and appropriate carbonyl compounds to create the dihydropyrazole structure.
- Functionalization : Introduction of dichlorophenyl and oxobutanamide groups to enhance biological activity.
Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography confirm the structural integrity of the synthesized compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Study Findings : A study reported that related pyrazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The target compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Data : In vitro studies demonstrated that this compound significantly reduced COX-2 activity compared to standard anti-inflammatory drugs like celecoxib .
Other Biological Activities
In addition to its anticancer and anti-inflammatory properties, pyrazole derivatives have been investigated for various other biological activities:
- Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial effects against both bacterial and fungal pathogens .
- Antioxidant Properties : The ability to scavenge free radicals has been noted, contributing to their potential protective effects against oxidative stress-related diseases .
Case Studies
- Anticancer Activity Assessment :
- Inflammation Model :
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
Research indicates that the compound exhibits several pharmacological activities:
-
Anticancer Activity :
- Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The specific structural motifs of this compound may enhance its efficacy against various cancer types by inducing apoptosis in malignant cells.
-
Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory properties. This compound may inhibit key inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.
-
Antimicrobial Properties :
- Pyrazole derivatives are often evaluated for their antimicrobial activity. The unique structure of this compound may offer enhanced activity against bacterial and fungal strains.
Synthesis and Mechanism of Action
The synthesis of 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide typically involves multi-step reactions starting from simpler pyrazole derivatives. The mechanism of action is believed to involve:
- Interaction with specific enzymes or receptors related to inflammation or cancer cell growth.
- Modulation of signaling pathways that lead to cell cycle arrest or apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities and potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity in vitro against breast cancer cell lines. |
| Study 2 | Showed anti-inflammatory effects in animal models, reducing edema and inflammatory markers. |
| Study 3 | Evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of the target compound, we compare it with two pyrazoline derivatives from the literature (). Key differences in substituents, physicochemical properties, and structural validation methods are highlighted below.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The target compound lacks the sulfonamide and tetrahydroindolyl groups present in Compounds 17 and 18, instead featuring a butanamide chain. This substitution may influence solubility and bioavailability, as sulfonamides typically enhance water solubility. The dichlorophenyl group in the target compound introduces steric and electronic effects distinct from the chlorophenyl (Compound 17) and methoxyphenyl (Compound 18) groups.
Synthetic Yields :
- Compounds 17 and 18 exhibit high yields (>82%), suggesting efficient cyclocondensation and purification protocols. Similar methodologies may apply to the target compound.
Compounds 17 and 18 were validated via IR, NMR, and elemental analysis, methods likely applicable to the target compound.
Research Implications and Gaps
- The target compound’s dichlorophenyl-butanamide moiety may confer distinct biological properties, warranting further pharmacological screening.
- Computational Modeling : Molecular docking studies could elucidate how the dichlorophenyl group interacts with biological targets compared to sulfonamide derivatives.
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The compound is synthesized via a multi-step protocol involving condensation of substituted quinolin-3-yl precursors with phenylhydrazine derivatives under reflux conditions. For example, analogs are prepared using General Procedure G , which employs methanol or ethanol as solvents and catalytic acid (e.g., acetic acid) to facilitate cyclization. Purification is achieved via flash column chromatography (e.g., 10% methanol in dichloromethane), yielding products with >94% purity confirmed by HPLC .
Advanced: How can low synthesis yields (e.g., 27%) be optimized for bromophenyl-pyrazoline derivatives?
Answer:
Low yields may arise from competing side reactions (e.g., dimerization) or purification losses. Strategies include:
- Solvent optimization : Switching to polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Design of Experiments (DoE) : Statistically optimizing temperature, stoichiometry, and reaction time.
For instance, compound 25 (27% yield) could benefit from reduced reaction time and controlled pH to minimize degradation .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies pyrazoline ring protons (δ 3.1–5.5 ppm) and aryl substituents (δ 7.2–7.8 ppm) .
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) confirm purity >95% using mobile phases like acetonitrile/water (70:30) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₁₈Br₂Cl₂N₃O₂: 658.92) .
Advanced: How are structure-activity relationships (SAR) evaluated for NMDA receptor antagonism in analogs?
Answer:
SAR studies involve:
- Analog synthesis : Introducing substituents (e.g., Cl, F) on phenyl rings to modulate lipophilicity and steric effects.
- In vitro assays : Testing NMDA receptor inhibition via patch-clamp electrophysiology or fluorescence-based calcium influx assays.
- Molecular docking : Using NMDA receptor crystal structures (PDB: 4PE5) to predict binding interactions.
For example, DQP-1105 ( ) shows that 4-bromophenyl groups enhance receptor affinity by forming hydrophobic interactions with GluN2B subunits .
Advanced: How can conflicting biological activity data for structural analogs be resolved?
Answer:
Contradictions may arise from assay variability (e.g., cell type, agonist concentration). Mitigation strategies include:
- Standardization : Using HEK293 cells stably expressing GluN1/GluN2B subunits.
- Orthogonal validation : Cross-verifying results with radioligand binding (³H-MK-801) and cytotoxicity assays.
- Meta-analysis : Comparing data across studies (e.g., vs. newer publications) to identify consensus trends .
Basic: What solvent systems are effective for chromatographic purification?
Answer:
Gradient elution with dichloromethane/methanol (e.g., 5–15% MeOH) or ethyl acetate/hexane (30:70) effectively resolves polar impurities. For compound 22 , 10% MeOH/DCM achieved 94% purity with baseline separation of byproducts .
Advanced: How can decomposition of the oxobutanoamide moiety during synthesis be prevented?
Answer:
- Low-temperature synthesis : Conducting reactions at 0–5°C to stabilize the labile ketone group.
- Antioxidants : Adding BHT (0.1% w/v) to prevent oxidation during workup.
- Lyophilization : Avoiding high-temperature rotary evaporation by freeze-drying final products .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
